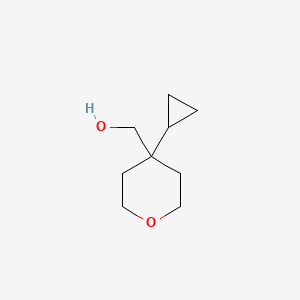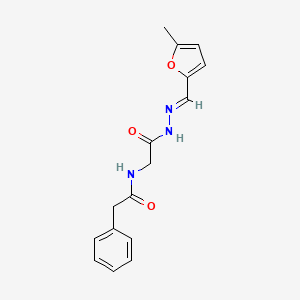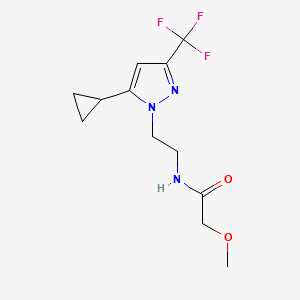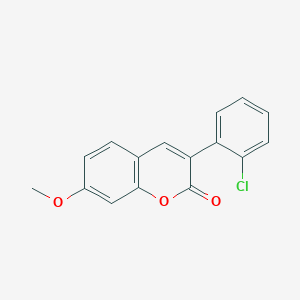
(4-Cyclopropyloxan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds has been explored in the context of developing new antitubercular agents. A series of [4-(aryloxy)phenyl]cyclopropyl methanones, which are closely related to (4-Cyclopropyloxan-4-yl)methanol, were synthesized by reacting different benzyl alcohols with 4-chloro-4'-fluorobutyrophenone in the presence of NaH/TBAB in DMF. These methanones were then reduced to their corresponding methanols . Another efficient synthesis method for phenyl cyclopropyl methanones involved the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a mixture of THF/DMF, also using NaH/TBAB .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been studied using various techniques. For instance, the weakly bound complex between cyclopropane and methanol was investigated using microwave spectroscopy, revealing a hydrogen-bonded structure where the hydroxyl hydrogen of methanol is attracted to an edge of the cyclopropane ring . Additionally, the crystal structure of a related compound, (4-(3,4-bis(2,5-dimethylthiophen-3-yl)-cyclopent-3-en-1-yl)phenyl)methanol, was determined, showing intra- and intermolecular interactions that stabilize the molecule .
Chemical Reactions Analysis
Cyclopropane derivatives can act as mechanism-based inhibitors for certain enzymes. For example, cyclopropanol-inactivated methanol dehydrogenase (MDH) was found to form a C5 3-propanal adduct of PQQ, which is present as a diastereoisomeric mixture of the ring-closed form. This suggests a concerted proton abstraction and rearrangement mechanism rather than radical formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The crystal structure analysis of a related compound revealed that the molecule is photoactive and can undergo a photocyclization reaction upon irradiation with ultraviolet light, which is essential for its photochromic reactivity . The antitubercular activity of cyclopropyl methanols was evaluated, with some compounds showing significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv and activity against multidrug-resistant strains .
Scientific Research Applications
Bidentate Chelation-Controlled Asymmetric Synthesis
A study by Jung et al. (2000) utilized a chiral auxiliary closely related to (4-Cyclopropyloxan-4-yl)methanol for the asymmetric synthesis of α-hydroxy esters. This work highlights the compound's role in facilitating stereocontrolled organic synthesis, emphasizing its utility in preparing chiral molecules (Jung, Ho, & Kim, 2000).
Methanol Dehydrogenase Catalysis
Keltjens et al. (2014) discussed the enzymatic process involving methanol dehydrogenase (MDH) in methylotrophic bacteria, where (4-Cyclopropyloxan-4-yl)methanol could theoretically serve as a substrate in the metabolic pathway for methanol oxidation. This research elucidates the role of specific metal ions in enhancing the catalytic efficiency of MDH enzymes (Keltjens, Pol, Reimann, & Camp, 2014).
Palladium-Catalyzed Synthesis
Gabriele et al. (2000) reported on the palladium-catalyzed synthesis involving structures similar to (4-Cyclopropyloxan-4-yl)methanol, showcasing the compound's potential in facilitating complex organic reactions. This work provides insight into its applicability in the development of new synthetic methodologies (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
Hydroxylation/Halocyclization Reactions
Mothe et al. (2011) explored the utility of cyclopropyl methanols in hydroxylation/halocyclization reactions, indicating the potential of (4-Cyclopropyloxan-4-yl)methanol in generating halohydrofurans. This research underscores its significance in synthetic chemistry, particularly in the construction of complex molecular architectures (Mothe, Kothandaraman, Rao, & Chan, 2011).
Methanol Auxotrophy in Escherichia coli
Chen et al. (2018) engineered Escherichia coli to utilize methanol, potentially including (4-Cyclopropyloxan-4-yl)methanol, as a carbon source for growth and production. This innovative approach demonstrates the compound's relevance in biotechnological applications, especially in sustainable chemical production (Chen, Chen, Bogorad, Wu, Zhang, Lee, & Liao, 2018).
properties
IUPAC Name |
(4-cyclopropyloxan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWVQSKDXCLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-(4-hydroxybenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2549270.png)

![3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2549273.png)
![4-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2549274.png)
![[(1S,3R)-3-Aminocyclopentyl]methanesulfonamide;hydrochloride](/img/structure/B2549275.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2549277.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2549282.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)


![N~4~-(3,4-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549289.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)
